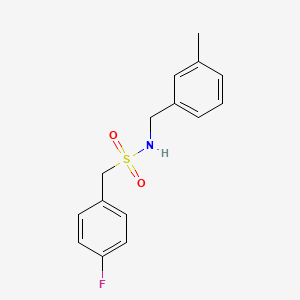![molecular formula C14H15ClN2OS B4600090 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B4600090.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methylphenyl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methylphenyl)urea is a useful research compound. Its molecular formula is C14H15ClN2OS and its molecular weight is 294.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0593620 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Chemistry and Toxicology
Urea compounds, including those related to N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methylphenyl)urea, are studied for their occurrence, fate, and behavior in aquatic environments. For instance, studies have assessed the degradation of ethyl carbamate (a related urea compound) in foods and beverages due to its carcinogenic potential, emphasizing the importance of monitoring and managing these compounds in environmental contexts (Weber & Sharypov, 2009).
Pharmacological Research
In pharmacology, urea derivatives are explored for their potential as therapeutic agents. Ureas have unique hydrogen-binding capabilities, making them integral in drug-target interactions and leading to a wide range of bioactivities. This demonstrates the medicinal chemistry relevance of urea compounds in the design of drugs targeting various biological pathways (Jagtap et al., 2017).
Agricultural Sciences
In agriculture, urea compounds are pivotal in the development of urease and nitrification inhibitors. These inhibitors play a critical role in reducing the volatilization of ammonia from urea-based fertilizers, improving nitrogen use efficiency, and mitigating environmental pollution. Such research underlines the application of urea derivatives in enhancing sustainable agricultural practices (Ray et al., 2020).
Biosensors and Analytical Chemistry
Urea-based compounds are also used in the development of biosensors for detecting various biological and chemical substances. For example, urea biosensors are designed for the detection and quantification of urea concentrations, showcasing the application of these compounds in environmental monitoring, medical diagnostics, and industrial processes (Botewad et al., 2021).
Environmental Remediation
Research on urea derivatives extends into environmental remediation, particularly in the context of pollution control and the degradation of harmful substances. This includes studies on the breakdown of urea compounds in water treatment processes and their impact on ecosystems, demonstrating the environmental significance of these compounds (Haman et al., 2015).
Properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-5-3-4-6-11(9)17-14(18)16-10(2)12-7-8-13(15)19-12/h3-8,10H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCBBLNDQDZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4600015.png)

![5-bromo-N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4600028.png)
![N-[5-(3,5-dichloro-2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4600030.png)


![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4600045.png)
![N'-({5-[(3-chlorophenoxy)methyl]-2-furyl}methylene)-4-ethoxybenzenesulfonohydrazide](/img/structure/B4600051.png)

![N-1-naphthyl-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4600057.png)
![N-(2-methoxyphenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4600059.png)
![1-(4-bromophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4600067.png)
![3-amino-N-[2-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4600073.png)
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4600084.png)
